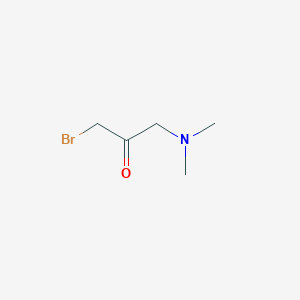
2-Propanone, 1-bromo-3-(dimethylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanone, 1-bromo-3-(dimethylamino)-, also known as 1-bromo-3-(dimethylamino)-2-propanone, is an organic compound with the molecular formula C5H10BrNO and a molecular weight of 180.04 g/mol . This compound is characterized by the presence of a bromine atom, a dimethylamino group, and a ketone functional group within its structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1-bromo-3-(dimethylamino)- typically involves the bromination of 3-(dimethylamino)-2-propanone. This reaction can be carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
On an industrial scale, the production of 2-Propanone, 1-bromo-3-(dimethylamino)- follows similar synthetic routes but may involve more efficient and scalable processes. Continuous flow reactors and optimized reaction conditions are often employed to enhance yield and purity while minimizing waste and energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions
2-Propanone, 1-bromo-3-(dimethylamino)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The compound can be oxidized to form corresponding oximes or hydrazones.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols (R-SH). These reactions are typically carried out in aqueous or alcoholic solvents at moderate temperatures.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed in aprotic solvents such as tetrahydrofuran (THF) or diethyl ether.
Major Products Formed
Nucleophilic Substitution: Products include substituted 3-(dimethylamino)-2-propanones.
Oxidation: Major products are oximes and hydrazones.
Reduction: The primary product is 3-(dimethylamino)-2-propanol.
Applications De Recherche Scientifique
2-Propanone, 1-bromo-3-(dimethylamino)- has several applications in scientific research:
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the development of drugs targeting neurological disorders and cancer.
Mécanisme D'action
The mechanism of action of 2-Propanone, 1-bromo-3-(dimethylamino)- involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propanone, 1-(dimethylamino)-: Lacks the bromine atom, resulting in different reactivity and applications.
1-(6-Bromo-2-pyridinyl)-3-(dimethylamino)-2-propen-1-one: Contains a pyridine ring, which imparts unique electronic properties and reactivity.
Uniqueness
2-Propanone, 1-bromo-3-(dimethylamino)- is unique due to the presence of both a bromine atom and a dimethylamino group, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C5H10BrNO |
|---|---|
Poids moléculaire |
180.04 g/mol |
Nom IUPAC |
1-bromo-3-(dimethylamino)propan-2-one |
InChI |
InChI=1S/C5H10BrNO/c1-7(2)4-5(8)3-6/h3-4H2,1-2H3 |
Clé InChI |
YVLRLOJNYCVFFW-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-Chlorophenyl)-5-fluorobenzo[d]thiazole](/img/structure/B13804280.png)
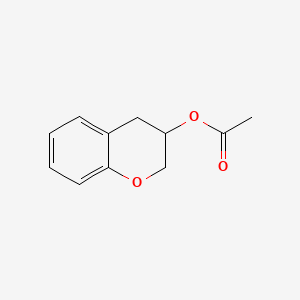

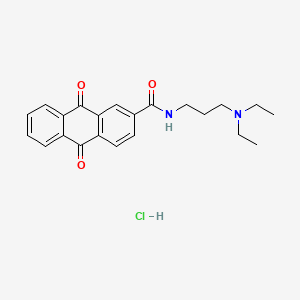
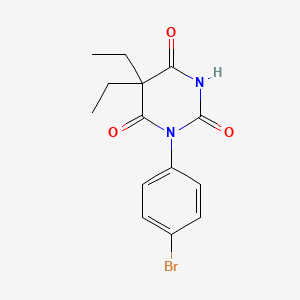
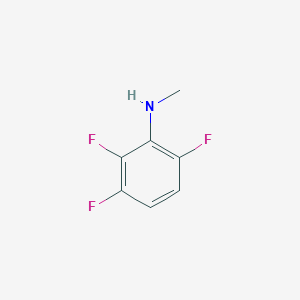

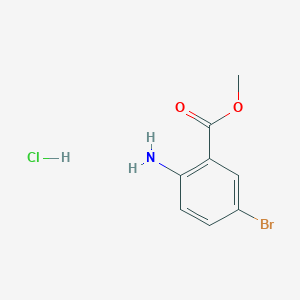
![6-(3-Bromo-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13804328.png)
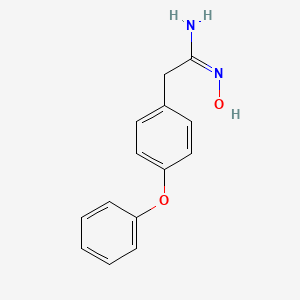
![Bis[4-[2-hydroxy-3-(isopropylamino)propoxy]-2-methyl-1H-indole]sulfate](/img/structure/B13804335.png)
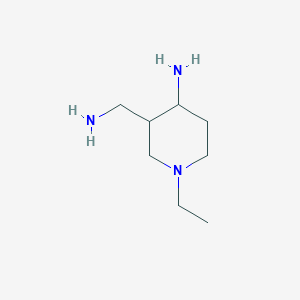
![(1R,7S)-10-oxa-4-thiatricyclo[5.2.1.02,6]decane-3,5-dione](/img/structure/B13804341.png)
![(4aR,5aS,8aR,13aS,15aR,15bR)-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;dihydrate;hydrochloride](/img/structure/B13804343.png)
